2-Methyl-4-(3-nitrophenyl)pyrimidine
Overview
Description
2-Methyl-4-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-nitrophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Reduction: 2-Methyl-4-(3-aminophenyl)pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(3-nitrophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-Methyl-4-(3-nitrophenyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. Additionally, the pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-4-(4-nitrophenyl)pyrimidine: Similar structure but with the nitro group at the 4-position of the phenyl ring.
2-Methyl-4-(2-nitrophenyl)pyrimidine: Nitro group at the 2-position of the phenyl ring.
2-Methyl-4-phenylpyrimidine: Lacks the nitro group, providing a basis for comparison of the effects of the nitro substitution.
Uniqueness: 2-Methyl-4-(3-nitrophenyl)pyrimidine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring can lead to distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-methyl-4-(3-nitrophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-8-12-6-5-11(13-8)9-3-2-4-10(7-9)14(15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWESMWAOTKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384821 | |
Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874774-08-0 | |
Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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